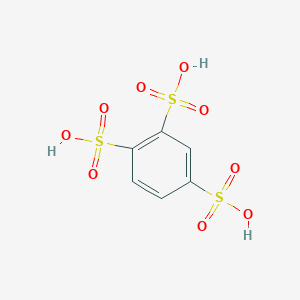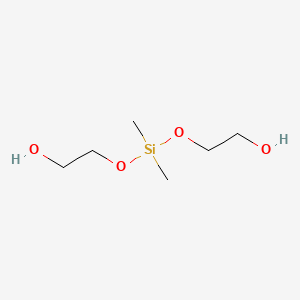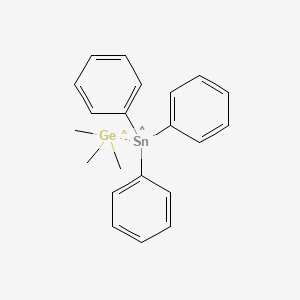
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
准备方法
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethylaminoacetyl Group: The dimethylaminoacetyl group is introduced via acylation reactions using dimethylaminoacetyl chloride or similar reagents.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions using p-tolyl derivatives.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoacetyl group or the p-tolyl group, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the dimethylaminoacetyl group.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
Interference with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-tolyl)-, hydrochloride can be compared with other similar compounds, such as:
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents may have similar or distinct biological activities.
Benzodiazepines: Compounds like benzodiazepines share structural similarities and may have overlapping pharmacological effects.
Isoquinolines: Isoquinoline derivatives also share structural features and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other related compounds.
属性
CAS 编号 |
20887-28-9 |
|---|---|
分子式 |
C19H22ClN3O2 |
分子量 |
359.8 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)acetyl]-3-(4-methylphenyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c1-14-8-10-15(11-9-14)21-13-22(18(23)12-20(2)3)17-7-5-4-6-16(17)19(21)24;/h4-11H,12-13H2,1-3H3;1H |
InChI 键 |
QNXAPWQOFUXBRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)



